2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester
Description
2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester (PN-6987) is a boronic ester derivative characterized by a methoxymethoxy (-OCH2OCH3) group at the ortho position and a trifluoromethylthio (-SCF3) group at the para position on the phenyl ring, along with a pinacol protecting group on the boron atom (). This compound is part of a broader class of arylboronic esters widely used in organic synthesis, materials science, and biomedical applications.
Properties
IUPAC Name |
2-[2-(methoxymethoxy)-5-(trifluoromethylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BF3O4S/c1-13(2)14(3,4)23-16(22-13)11-8-10(24-15(17,18)19)6-7-12(11)21-9-20-5/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFYYVPYIALXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC(F)(F)F)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester typically involves the reaction of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.
Major Products Formed
Oxidation: 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid.
Reduction: 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenol.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Scientific Research Applications
Organic Synthesis
2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester serves as a critical building block in organic synthesis. Its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the formation of complex carbon-carbon bonds. This reactivity is essential for synthesizing pharmaceuticals and advanced materials.
Medicinal Chemistry
The compound has potential applications in drug development due to its unique structural properties. It is being investigated for:
- Boron Neutron Capture Therapy (BNCT) : This therapeutic approach utilizes boron-containing compounds to selectively target cancer cells. The compound's ability to form stable complexes with diols enhances its effectiveness in this context.
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites. This property is being explored for developing new therapeutic agents against various diseases.
Material Science
In material science, this compound is used in the production of advanced polymers and materials with specific electronic properties due to the presence of trifluoromethylthio groups. These materials can be tailored for applications in electronics and nanotechnology.
Anticancer Activity
Research has demonstrated that boronic acid derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. A study highlighted the efficacy of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid in targeting specific cancer cell lines through mechanisms involving cell cycle arrest and programmed cell death.
Antiviral Properties
Investigations into the antiviral properties of boronic acids suggest that they may interfere with viral replication processes. Preliminary studies indicate that this compound could inhibit certain viral enzymes, showcasing potential as a therapeutic agent against viral infections.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Key Features:
- Structure : The methoxymethoxy group enhances steric protection and stability, while the electron-withdrawing -SCF3 group modulates electronic properties.
- Applications : Likely employed in Suzuki-Miyaura cross-coupling reactions () and reactive oxygen species (ROS)-responsive drug delivery systems ().
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares PN-6987 with structurally related pinacol esters, highlighting substituent effects on properties and applications:
| Compound Name (CAS/ID) | Substituents | Solubility Trends (Evidence) | Reactivity in Cross-Coupling (Evidence) | Key Applications (Evidence) |
|---|---|---|---|---|
| Target Compound (PN-6987) | 2-(Methoxymethoxy), 5-(SCF3) | High in chloroform, moderate in ketones (1, 2) | Moderate (electron-withdrawing -SCF3 slows coupling) (6, 10) | ROS-responsive materials, drug delivery (4, 9) |
| 5-Fluoro-2-(methoxycarbonyl)phenyl (1400976-17-1) | 5-Fluoro, 2-(COOCH3) | High in polar aprotic solvents (16) | High (electron-withdrawing COOCH3 enhances activation) (10) | Organic synthesis, fluorinated building blocks (16) |
| 2-Chloro-5-(trifluoromethoxy)phenyl (Ev15) | 2-Cl, 5-(OCF3) | High in chloroform (15) | Low (strong electron withdrawal from Cl and OCF3) (6, 15) | Materials engineering (15) |
| 3-(Trifluoromethyl)-5-fluorophenyl (627525-87-5) | 3-CF3, 5-F | Moderate in hydrocarbons (17) | Moderate (mixed electronic effects) (6, 17) | Catalysis, agrochemical intermediates (17) |
| 2-Methoxy-4,6-bis(trifluoromethyl)phenyl (2121512-96-5) | 2-OCH3, 4/6-CF3 | Low in hydrocarbons (14) | Low (steric hindrance from CF3 groups) (14) | Specialty polymers (14) |
Solubility Analysis
- PN-6987: Exhibits high solubility in chloroform and moderate solubility in ketones (e.g., 3-pentanone) due to the polar methoxymethoxy group (). This aligns with general trends for pinacol esters, which show better solubility than parent boronic acids ().
- Electron-Withdrawing Groups: Compounds with -SCF3 (PN-6987) or -COOCH3 (1400976-17-1) have higher solubility in polar solvents compared to non-polar hydrocarbons ().
- Hydrocarbon Solubility : All pinacol esters show minimal solubility in hydrocarbons like methylcyclohexane, attributed to low solvent polarity ().
Reactivity in Cross-Coupling Reactions
- Steric Effects : Bulky substituents (e.g., 2-OCH3 in 2121512-96-5) reduce reactivity due to hindered access to the boron center ().
Biological Activity
2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique trifluoromethylthio group and methoxymethoxy substituent, which may influence its biological activity and reactivity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₃BF₃O₄S
- Molecular Weight : 306.11 g/mol
- CAS Number : 115377-93-0
Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a critical feature in their biological interactions. The biological activity of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid pinacol ester can be attributed to:
- Inhibition of Enzymatic Activity : Boronic acids can act as enzyme inhibitors by binding to the active site of serine proteases and other enzymes.
- Anticancer Activity : Some boronic acid derivatives have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Antiviral Properties : Certain studies suggest that boronic acids may interfere with viral replication processes.
Biological Activity Data
Case Studies
- Anticancer Properties : A study on the effects of various boronic acids, including derivatives similar to 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, demonstrated that these compounds could induce apoptosis in human breast cancer cells through the activation of caspase pathways. The study highlighted the importance of substituents like trifluoromethylthio in enhancing cytotoxicity against cancer cells.
- Enzyme Inhibition Study : Research published in the Journal of Medicinal Chemistry investigated the inhibition profiles of boronic acids on various serine proteases. The findings indicated that compounds with methoxy substituents exhibited higher binding affinities, suggesting a structure-activity relationship that could be leveraged for drug design.
- Antiviral Research : A recent investigation into the antiviral properties of boronic acids found that certain derivatives could significantly lower viral titers in vitro by disrupting viral entry mechanisms. This opens avenues for further exploration into their use as antiviral agents against emerging viral threats.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
